molecular formula C22H15NO3 B12618742 N-Benzyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide CAS No. 918800-17-6

N-Benzyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B12618742
CAS No.: 918800-17-6
M. Wt: 341.4 g/mol
InChI Key: VGOLVHFOMMCQLQ-UHFFFAOYSA-N
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Description

N-Benzyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide (Molecular Formula: C₂₂H₁₄N₂O₅, Molecular Weight: 386.36 Da) is a synthetic anthraquinone derivative offered with a purity of 90% or higher . This compound is intended for research use only and is not approved for human or veterinary therapeutic applications.Anthraquinone derivatives are extensively investigated in medicinal chemistry for their diverse biological activities. The core 9,10-dioxo-9,10-dihydroanthracene (anthraquinone) structure is a recognized pharmacophore in the development of enzyme inhibitors . Specifically, research on analogous sulfonamide-containing anthraquinones has demonstrated their potential as potent and selective inhibitors for ectonucleoside triphosphate diphosphohydrolases (E-NTPDases), enzymes involved in purinergic signaling pathways . Furthermore, recent studies on structurally similar rhein (an anthraquinone) derivatives highlight the significant interest in this chemical class for developing new anti-infective agents. Modifications at the carboxamide position, similar to the N-benzyl group in this compound, have been shown to enhance antibacterial potency, particularly against Gram-positive pathogens like Staphylococcus aureus (including MRSA strains) by disrupting bacterial membrane stability and metabolic processes . Beyond its potential biochemical applications, the molecule's structure, featuring a planar aromatic system and a bidentate amide group, suggests possible utility in metal-catalyzed C-H bond functionalization reactions as a directing group or as a building block in materials science . Researchers can access this compound in various pack sizes, ranging from 1 mg to 100 mg .

Properties

CAS No.

918800-17-6

Molecular Formula

C22H15NO3

Molecular Weight

341.4 g/mol

IUPAC Name

N-benzyl-9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C22H15NO3/c24-20-16-8-4-5-9-17(16)21(25)19-12-15(10-11-18(19)20)22(26)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,23,26)

InChI Key

VGOLVHFOMMCQLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Reaction with Benzylamine

One of the primary methods for synthesizing N-Benzyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves the reaction of 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl chloride with benzylamine. This reaction typically requires a base to facilitate the amide bond formation.

Procedure:

  • Reagents: 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl chloride, benzylamine, and a base (e.g., triethylamine).
  • Conditions: The reaction is usually conducted under an inert atmosphere at room temperature or slightly elevated temperatures.

  • Yield: The expected yield from this method can vary but is generally around 70% to 85% depending on the reaction conditions and purity of reagents used.

Use of Coupling Agents

In some protocols, coupling agents such as dicyclohexylcarbodiimide (DCC) and catalytic amounts of 4-N,N-dimethylaminopyridine (DMAP) are employed to enhance the efficiency of amide formation reactions.

Procedure:

  • Reagents: DCC, DMAP, benzylamine, and the carbonyl derivative.
  • Conditions: The reaction is performed in a solvent like dichloromethane at low temperatures (0°C to room temperature) to minimize side reactions.

  • Yield: Utilizing coupling agents can improve yields to approximately 90% due to better activation of the carbonyl group.

Alternative Synthetic Routes

Other synthetic strategies include modifications of existing anthracene derivatives or utilizing different amines for substitution at the nitrogen atom.

Procedure:

  • Variations can include using substituted benzylamines or different carbonyl precursors that may lead to novel derivatives with potentially enhanced properties.

Following synthesis, characterization of this compound is crucial to confirm its structure and purity. Common techniques include:

Technique Description
Nuclear Magnetic Resonance (NMR) Used to determine the structure by identifying hydrogen environments.
Infrared Spectroscopy (IR) Identifies functional groups based on characteristic absorption bands.
Mass Spectrometry (MS) Provides molecular weight information and confirms compound identity.

The preparation of this compound can be efficiently achieved through several synthetic routes involving benzylamine and appropriate coupling agents. The choice of method may depend on desired yields and specific application requirements in research or industrial settings. Further studies could explore variations in substituents for enhanced biological activity or stability in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has shown that anthracene derivatives, including N-Benzyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, exhibit promising anticancer properties. A study highlighted the synthesis of several anthraquinone derivatives that were evaluated for their ability to inhibit the interaction between S100P and RAGE, which is implicated in pancreatic cancer progression. The compound demonstrated effective inhibition of cell invasion in pancreatic cancer cell lines (BxPC-3 and Panc-1), suggesting its potential as a therapeutic agent against this malignancy .

Inhibition of NTPDases
Another significant application is the inhibition of ectonucleoside triphosphate diphosphohydrolases (NTPDases), which play a crucial role in hydrolyzing nucleoside tri- and di-phosphates. Compounds structurally related to this compound have been identified as potent inhibitors of NTPDase2 and NTPDase3. These inhibitors have potential therapeutic implications for treating inflammation, neurodegenerative diseases, and various cancers .

Organic Synthesis Applications

C-H Bond Functionalization
The compound possesses an N,O-bidentate directing group that enhances its utility in metal-catalyzed C-H bond functionalization reactions. This property allows for the selective modification of complex organic molecules, making it valuable in synthetic organic chemistry . Such reactions can lead to the development of diverse functionalized compounds that are essential in drug discovery and materials science.

Synthesis of Novel Compounds
this compound can serve as a precursor for synthesizing various novel compounds through coupling reactions with other chemical entities. For instance, it has been utilized to create amide derivatives with potential biological activities .

Data Tables and Case Studies

Application Area Description References
Anticancer ActivityInhibits S100P/RAGE interaction; effective against pancreatic cancer cell lines.
Inhibition of NTPDasesPotent inhibitors identified for treating inflammation and neurodegenerative diseases.
C-H Bond FunctionalizationActs as a bidentate directing group for selective C-H bond modifications in organic synthesis.
Synthesis of Novel CompoundsServes as a precursor for creating diverse functionalized compounds with potential biological activities.

Mechanism of Action

The mechanism of action of N-Benzyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs include:

  • Substituent Position: Derivatives vary in substitution at the anthraquinone 1-, 2-, or 6-positions.
  • Functional Groups : Carboxamide substituents range from benzyl (target compound) to sulfonamide (6c, 6d), acetyl (6e), or heterocyclic moieties (e.g., pyrimidinyl in 5j) .
  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonamide in 6c) enhance polarity, while benzyl or alkyl groups (e.g., phenethyl in 6h) increase hydrophobicity .

Physicochemical Properties

Melting Points

The benzyl group contributes to moderate melting points compared to polar derivatives:

Compound Substituent Melting Point (°C) Reference
Target compound Benzyl Data not provided
6c 4-Sulfamoylphenyl 341.0–341.3
6e 4-Acetylphenyl 266.0–266.5
5h 4-Sulfamoylphenethyl 323.0–323.5
N-(1-anthraquinonyl)-2-methylbenzamide 2-Methylbenzamide 187–275 (varies)

Spectroscopic Data

  • ¹H NMR : Benzyl protons (δ ~4.5–5.0 ppm) and aromatic protons (δ ~7.2–8.8 ppm) differ from sulfonamide (δ ~7.3–7.8 ppm) or acetyl (δ ~2.5 ppm for CH₃) groups .
  • HRMS : Molecular ion peaks align with calculated masses (e.g., [M+H]⁺ = 407.0702 for 6c vs. 370.1079 for 6e) .

Redox Sensing

The target compound’s anthraquinone core enables redox activity.

Antimicrobial Activity

Halogenated derivatives like 1-amino-4-bromo-N-(3-fluorophenyl)-9,10-dioxoanthracene-2-carboxamide (15) show potent antistaphylococcal activity (MIC = 1–2 µg/mL), attributed to bromine’s electron-withdrawing effects enhancing membrane penetration .

Chelation Assistance

N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide acts as an N,O-bidentate directing group in metal-catalyzed C–H functionalization, a property modulated by substituent electronic profiles .

Comparative Analysis Table

Property Target Compound 6c (Sulfamoylphenyl) 6e (Acetylphenyl) N-(1-anthraquinonyl)-2-methylbenzamide
Substituent Benzyl Sulfamoylphenyl Acetylphenyl 2-Methylbenzamide
Melting Point (°C) 341.0–341.3 266.0–266.5 187–275
Polarity Moderate High Moderate Low
Biological Role Redox sensing (hypothetical) Antibacterial Chelation-assisted catalysis

Biological Activity

N-Benzyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is an anthraquinone derivative that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzyl group attached to the anthracene core, which is modified with two carbonyl groups and a carboxamide moiety. This unique structure contributes to its reactivity and interaction with biological targets.

The mechanism of action of this compound involves several biochemical interactions:

  • Electrophilic Reactions : The carbonyl groups can act as electrophiles, allowing the compound to react with nucleophilic sites on proteins and nucleic acids. This can lead to modulation of cellular processes such as signal transduction and gene expression.
  • Enzyme Inhibition : The compound has been studied as an inhibitor of various enzymes, including nucleoside triphosphate diphosphohydrolases (NTPDases), which play a crucial role in nucleotide metabolism .
  • Antimicrobial and Anticancer Activities : Preliminary studies suggest that this compound exhibits antimicrobial properties and may induce apoptosis in cancer cells through various pathways .

Anticancer Activity

Research indicates that this compound may have significant anticancer potential. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (μM) Mechanism
MDA-MB-231 (Breast)15.4Induction of apoptosis
HepG2 (Liver)12.3Cell cycle arrest
A549 (Lung)18.5Inhibition of migration

These findings suggest that the compound may be a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has shown promising results against various microbial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

These results indicate its potential utility in treating infections caused by resistant strains.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the benzyl group or the positioning of functional groups can significantly affect its potency and selectivity:

  • Benzyl Substituents : Different substituents on the benzyl ring have been evaluated for their impact on anticancer activity. For instance, introducing electron-withdrawing groups enhances potency.
  • Carbonyl Positioning : Variations in the position of carbonyl groups can alter the compound's reactivity and interaction with biological targets.

Case Studies

Several studies have highlighted the biological significance of this compound:

  • Inhibition of NTPDases : A study demonstrated that derivatives of N-Benzyl-9,10-dioxo-9,10-dihydroanthracene showed selective inhibition against NTPDase3 with an IC50 value around 20 μM . This inhibition suggests potential therapeutic applications in diseases where nucleotide metabolism is disrupted.
  • Antitumor Efficacy : In a recent investigation involving MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in cell viability along with increased markers for apoptosis . These findings support further exploration in cancer therapy.

Q & A

Q. Q1. What are the standard synthetic routes for N-Benzyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide?

Methodology: The synthesis typically involves three stages:

Oxidation of anthracene to form 9,10-anthraquinone.

Functionalization at the 2-position via Friedel-Crafts acylation or nucleophilic substitution.

Benzylation of the carboxamide group using benzyl chloride or benzylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF).
Key Considerations:

  • Use anhydrous conditions to avoid hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates (e.g., anthraquinone derivatives) .

Q. Q2. How is structural characterization performed for this compound and its derivatives?

Methodology:

  • 1H/13C-NMR: Assign peaks based on chemical shifts (e.g., anthraquinone carbonyls at ~180–190 ppm; benzyl protons at ~4.5–5.0 ppm).
  • X-ray crystallography: Resolve molecular conformation and hydrogen-bonding networks (e.g., saddle-like anthracene core observed in similar derivatives) .
  • Mass spectrometry (LC-MS): Confirm molecular weight using [M+H]+ or [M+Na]+ ions (e.g., molecular ion at m/z 377 for brominated derivatives) .

Q. Q3. What are the preliminary biological screening methods for this compound?

Methodology:

  • Antimicrobial activity: Use MIC (Minimum Inhibitory Concentration) assays against S. aureus or E. coli (typical IC₅₀ values: 10–50 µM for active derivatives).
  • Anticancer potential: Conduct MTT assays on HCT-116 (colorectal cancer) or HeLa cells.
  • Redox activity: Measure ROS generation via DCFH-DA fluorescence .

Advanced Research Questions

Q. Q4. How can derivatization at the anthraquinone core improve biological activity?

Methodology:

  • Substituent optimization: Introduce electron-withdrawing groups (e.g., -Br, -NO₂) at the 4-position to enhance redox activity.
  • Benzyl group modification: Replace the benzyl moiety with fluorophenyl or morpholine groups to alter pharmacokinetics.
    Example: Bromination at the 4-position (yield: 87–91%) significantly improves antistaphylococcal activity (IC₅₀: 5 µM vs. 25 µM for non-brominated analogs) .

Q. Q5. How do researchers resolve contradictions in redox activity data across studies?

Methodology:

  • Control experiments: Compare redox potentials in hypoxic vs. normoxic conditions using SERS nanosensors (e.g., AQ-functionalized gold nanoparticles).
  • Calibration curves: Plot ratiometric SERS signals (1666 cm⁻¹ C=O vs. 1606 cm⁻¹ C=C) to quantify redox potential (E₁/₂ ≈ −150 mV vs. Ag/AgCl) .
    Data Conflict Resolution:
  • Discrepancies may arise from solvent polarity (e.g., DMSO vs. PBS) or cellular uptake efficiency. Standardize protocols using reference compounds like Rhein (4,5-dihydroxy derivative) .

Q. Q6. What computational methods support mechanistic studies of its reactivity?

Methodology:

  • DFT calculations: Optimize transition-state geometries for nucleophilic additions (e.g., benzoylisothiocyanate reactions) using Gaussian 03W.
  • Electrostatic potential maps: Identify reactive sites (e.g., anthraquinone C-2 carboxamide as a nucleophilic hotspot) .
    Key Finding: Charge-controlled mechanisms dominate in thiourea formation reactions (activation energy: ~25 kcal/mol) .

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